(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
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Description
(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H13Cl2N3O4S3 and its molecular weight is 466.37. The purity is usually 95%.
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Biological Activity
(Z)-2,5-Dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, and a sulfonamide moiety that contributes to its biological activity. The presence of the benzo[d]thiazole group enhances its interaction with biological targets. The molecular formula can be represented as follows:
Component | Structure |
---|---|
Thiophene Ring | Thiophene |
Benzo[d]thiazole Moiety | Benzo[d]thiazole |
Sulfonamide Group | Sulfonamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Hep3B (hepatocellular carcinoma), NCI-H23 (lung cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 5.46 µM against Hep3B cells, indicating potent anticancer activity .
The mechanism through which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics. Studies suggest that it may bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inhibiting spheroid formation in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity. Similar compounds within the thiophene class have been reported to inhibit bacterial growth effectively:
- Target Bacteria : Gram-positive and Gram-negative strains.
- Mechanism : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, disrupting folate biosynthesis essential for bacterial growth .
Case Studies
- Hepatocellular Carcinoma Study :
- Antibacterial Efficacy Study :
Summary of Biological Activities
Activity Type | Effect | IC50 Value (µM) | Target Cells/Bacteria |
---|---|---|---|
Anticancer | Cytotoxicity | 5.46 | Hep3B (Hepatocellular carcinoma) |
Antibacterial | Inhibition of growth | Varies | Gram-positive and Gram-negative bacteria |
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4S3/c1-24-5-4-20-10-3-2-8(27(18,22)23)6-11(10)25-15(20)19-14(21)9-7-12(16)26-13(9)17/h2-3,6-7H,4-5H2,1H3,(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVTTSBLYVLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.